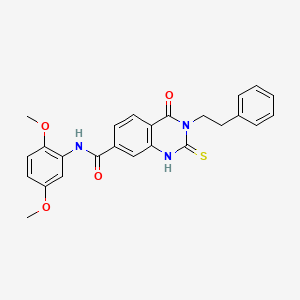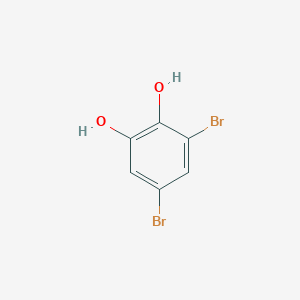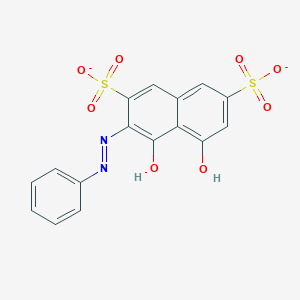
11-Hydroxy-10-methylaporphine
説明
11-Hydroxy-10-methylaporphine is a compound that has been studied for its interactions with D2A and 5-HT1A receptors . It has been synthesized from natural morphine using new, short, and efficient synthetic sequences .
Synthesis Analysis
The synthesis of 11-Hydroxy-10-methylaporphine involves the use of palladium-catalyzed reactions . The compound is synthesized from natural morphine using new, short, and efficient synthetic sequences .Molecular Structure Analysis
The molecular structure of 11-Hydroxy-10-methylaporphine has been studied in relation to its interactions with D2A and 5-HT1A receptors . The selective and pronounced serotonergic effects of the compound appear to be due to the C10-methyl group, which is accommodated by a lipophilic pocket in the 5-HT1A receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 11-Hydroxy-10-methylaporphine include palladium-catalyzed reactions . These reactions provide a new and efficient synthetic route from natural morphine .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Hydroxy-10-methylaporphine are closely related to its molecular structure and its interactions with D2A and 5-HT1A receptors .科学的研究の応用
Receptor Ligand Potential
- 5-HT1A Receptor Ligand : A study by Si et al. (2007) synthesized N-substituted-11-hydroxy-10-hydroxymethyl and 11-hydroxy-10-methylaporphines, finding that these compounds showed moderate to high affinity to 5-HT(1A) receptors but low affinity to dopamine D(1) and D(2) receptors. This indicates potential application as 5-HT1A receptor ligands (Si et al., 2007).
Dopamine Receptor Interaction
- Dopamine D1 Receptor Ligand : In a similar context, another study by Si and Neumeyer (2007) focused on the synthesis of 11-Hydroxy-2-methoxyaporphine from oripavine, indicating a potential role as a dopamine D1 receptor ligand (Si & Neumeyer, 2007).
- Selective D2 Receptor Ligand : Si et al. (2008) developed a procedure to synthesize N-alkyl-2-methoxy-11-hydroxynoraporphines, finding that N-alkyl substituents significantly impact D2 affinity and D2/D1 selectivity in these compounds. This study highlights the potential of these compounds in selectively targeting dopamine D2 receptors (Si et al., 2008).
Neuropharmacological Properties
- Binding Affinity and Behavioral Actions : A 2004 study by Csutoras et al. synthesized N-substituted-11-hydroxynoraporphines and evaluated their binding affinity at dopamine receptor sites, finding similar neuropharmacological properties to corresponding catecholaporphines. The study also noted prolonged behavioral actions and superior oral bioavailability for their esters at moderate doses (Csutoras et al., 2004).
PET Radioligand Potential
- D2/D3 Receptor Imaging : In a study on the radiosynthesis of agonist radioligand [11C]MNPA for imaging D2/D3 receptors in vivo, Steiger et al. (2009) discussed the synthesis of this radioligand from codeine, indicating its potential use in positron emission tomography (PET) imaging (Steiger et al., 2009).
Synthesis and Structural Studies
- Derivatives and Interactions with GPC Receptors : Linnanen et al. (2000) detailed the synthesis of derivatives of (R)-1,11-methyleneaporphine and their interactions with G-protein coupled receptors (GPCRs). This study provides insights into the structural and pharmacological diversity of these derivatives, some of which were found to be selective 5-HT7 receptor antagonists (Linnanen et al., 2000).
将来の方向性
特性
IUPAC Name |
(6aR)-6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-11-6-7-13-10-15-16-12(8-9-19(15)2)4-3-5-14(16)17(13)18(11)20/h3-7,15,20H,8-10H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZTDLAUVOPMF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149699 | |
| Record name | PM 1000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxy-10-methylaporphine | |
CAS RN |
111635-19-9 | |
| Record name | PM 1000 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111635199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PM 1000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol, (6aR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUL82ME93B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)
![2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester](/img/structure/B1230521.png)
![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)








![3-(Acetyloxymethyl)-7-[[3-(4-chloro-3,5-dimethyl-1-pyrazolyl)-2-methyl-1-oxopropyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230537.png)
![8-Hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid](/img/structure/B1230539.png)